Eplivanserin fumarate is a selective serotonin 5-HT2A receptor antagonist. [, , , , , ] It is classified as a hypnotic drug, specifically targeting sleep maintenance difficulties. [, ] Eplivanserin has been studied extensively in scientific research, particularly for its potential therapeutic benefits in treating insomnia and other disorders related to the serotonergic system. [, , , , , , , , , , , , , , , , , , , ]
Eplivanserin fumarate is synthesized starting from N-(2-chloroethyl)dimethyl amine hydrochloride. [] The synthesis involves reacting this compound with acetoxime sodium, followed by hydrolysis to yield the key intermediate, O-(2-dimethylaminoethyl)hydroxylamine dihydrochloride. [] This intermediate is then condensed with (E)-1-(2-fluorophenyl)-3-(4-hydroxyphenyl)-2-propen-1-one. [] Finally, treatment with fumaric acid yields Eplivanserin fumarate with an overall yield of 47%. []
Eplivanserin exerts its effects primarily by acting as a potent antagonist of the serotonin 5-HT2A receptor. [, , , , , , ] This action distinguishes it from other classes of sleep medications like benzodiazepines. [, , ]
Eplivanserin has been investigated for its potential in treating insomnia, particularly in improving sleep maintenance and quality. [, , , , , , ] Studies suggest that it may enhance slow-wave sleep, a crucial stage for restorative sleep, without significantly impacting REM sleep. [, , , ] Researchers have explored its use as a standalone treatment and in combination with other hypnotics like zolpidem. [, ]
Preclinical studies suggest that 5-HT2A inverse agonists like Eplivanserin might have therapeutic potential for Alzheimer’s disease. [] This is based on their ability to potentially block the secretion of amyloid precursor protein (APP), which is implicated in amyloid plaque formation. []
Eplivanserin's influence on the serotonergic system makes it relevant in research on various neurological and psychiatric conditions. [, , , , , , , ] For instance, it has shown promise in preclinical models for reducing hyperactivity, potentially benefiting conditions like attention-deficit/hyperactivity disorder (ADHD). [] It also demonstrates the ability to inhibit emotional hyperthermia in mice, suggesting potential applications in stress-related disorders. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: